Allopurinol is a synthetic isomer of hypoxanthine, a naturally occurring purine in the body. [] It acts as a competitive inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. [, , ] Allopurinol is primarily used in scientific research to investigate the role of xanthine oxidase and uric acid in various physiological and pathological processes, including gout, cardiovascular disease, kidney disease, and inflammatory bowel disease. [, , , , , ]
Allopurinol is derived from the purine base hypoxanthine. Its chemical structure can be represented as 4-hydroxypyrazolo[3,4-d]pyrimidine-6-carboxamide. The International Union of Pure and Applied Chemistry (IUPAC) name for allopurinol is 1H-pyrazolo[3,4-d]pyrimidin-4-amine-6-carboxylic acid. The compound is classified as a xanthine oxidase inhibitor, which is pivotal in reducing uric acid synthesis by inhibiting the conversion of hypoxanthine to xanthine and xanthine to uric acid.
The synthesis of allopurinol involves several key steps that can vary based on the method employed. Two notable methods include:
These methods emphasize efficiency and yield improvement while minimizing environmental impact through reduced energy consumption.
Allopurinol's molecular formula is CHNO, indicating it consists of five carbon atoms, four nitrogen atoms, and three oxygen atoms. The molecular structure features:
The compound's structural configuration allows it to effectively bind to xanthine oxidase, inhibiting its activity .
Allopurinol participates in several important chemical reactions:
The primary mechanism by which allopurinol exerts its therapeutic effects involves:
Allopurinol exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and dosage forms in clinical settings.
Allopurinol has several critical applications:
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) emerged from independent synthetic work by Roland K. Robins at New Mexico Highlands University and P. Schmidt and J. Druey at CIBA Pharmaceuticals in Basel, Switzerland, both in 1956. Initially investigated as potential antitumor agents due to their structural similarity to purines, these pyrazolo[3,4-d]pyrimidine derivatives showed unexpected biochemical properties [7]. The compound that would become allopurinol was synthesized during this exploratory research into purine antagonists [7] [9].
The pivotal breakthrough came through the work of Nobel laureates Gertrude B. Elion and George H. Hitchings at Burroughs Wellcome (now GlaxoSmithKline). Their systematic investigation of purine metabolism led to the identification of allopurinol as a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid [1]. This discovery was rooted in their observation that 6-mercaptopurine (6-MP), an anticancer agent they developed, was oxidized to 6-thiouric acid by xanthine oxidase. This insight directed their attention to xanthine oxidase inhibitors as potential modulators of uric acid production [1].
Table 1: Key Milestones in Allopurinol Development
Year | Event | Significance |
---|---|---|
1956 | Independent synthesis by Robins and Schmidt/Druey | Initial creation as a purine analog |
Early 1960s | Elion and Hitchings identify xanthine oxidase inhibition | Mechanism of action elucidated |
1966 | FDA approval (brand name Zyloprim) | First approved xanthine oxidase inhibitor |
1988 | Nobel Prize in Physiology or Medicine awarded to Elion and Hitchings | Recognition for rational drug design approach |
Allopurinol's mechanism involves competitive inhibition of xanthine oxidase at the molybdenum-pterin center, where it undergoes hydroxylation to form oxypurinol (alloxanthine) [4] [9]. Oxypurinol, the primary active metabolite, binds tightly to the reduced form of xanthine oxidase, creating long-lasting inhibition. This dual inhibitory action effectively blocks the conversion of hypoxanthine and xanthine to uric acid, the final product of human purine metabolism [4] [9]. The structural basis for this inhibition lies in allopurinol's tautomeric form, with computational studies confirming the 4-hydroxypyrazolo[3,4-d]pyrimidine tautomer as the most stable configuration that optimally fits the enzyme's active site [7] [9].
Allopurinol received United States Food and Drug Administration approval in 1966 primarily for gout management, representing the first clinically available xanthine oxidase inhibitor [3] [4]. Gout, characterized by deposition of monosodium urate crystals in joints and tissues, results from chronic hyperuricemia (serum urate > 6.8 mg/dL). By reducing uric acid production, allopurinol addresses the fundamental biochemical abnormality in gout [1] [3]. The American College of Rheumatology recommends initiating allopurinol in patients with frequent gout attacks (≥2/year), tophi, chronic kidney disease stage ≥2, or history of urolithiasis [2] [10].
Beyond gout, allopurinol gained approval for preventing tumor lysis syndrome, a potentially fatal oncological emergency occurring after chemotherapy for hematological malignancies. Rapid tumor cell lysis releases purines that overwhelm excretion pathways, leading to hyperuricemia and acute kidney injury [2] [4]. Allopurinol prophylaxis (oral or intravenous) initiated 2-3 days before chemotherapy reduces uric acid production, with treatment continuing for 3-7 days post-chemotherapy [2]. While urate oxidase agents (rasburicase) have largely supplanted allopurinol for high-risk patients due to superior uricolytic effects, allopurinol remains valuable in intermediate-risk scenarios [3].
A significant FDA-approved indication is preventing recurrent calcium oxalate nephrolithiasis in patients with hyperuricosuria (>800 mg/day urinary uric acid in men; >750 mg/day in women). Allopurinol reduces urinary uric acid excretion, decreasing the risk of uric acid crystallization that serves as a nidus for calcium oxalate stone formation [4]. The drug is also used off-label for recurrent uric acid nephrolithiasis prevention and managing hyperuricemia in Lesch-Nyhan syndrome, a rare X-linked disorder of purine metabolism characterized by uric acid overproduction and severe neurological manifestations [2] [4].
Emerging research suggests potential therapeutic roles beyond traditional indications. In inflammatory bowel disease, low-dose allopurinol co-administered with azathioprine improves tolerability by mitigating hepatotoxicity through thiopurine metabolism modulation [2] [6]. Meta-analyses indicate that allopurinol augmentation therapy may benefit manic symptoms in bipolar disorder, possibly through purinergic system modulation or antioxidant effects [3]. Cardiovascular applications are particularly intriguing but controversial. Observational studies note associations between hyperuricemia and hypertension, coronary artery disease, and heart failure. Allopurinol may improve endothelial function by reducing xanthine oxidase-derived reactive oxygen species, though conclusive outcome data are lacking [8] [10]. Similarly, potential chemopreventive effects against colorectal cancer observed in epidemiological studies require validation in prospective trials [2] [6].
Hyperuricemia prevalence exhibits significant geographical and demographic variation, influenced by genetic predisposition, dietary patterns, obesity rates, aging populations, and comorbidity profiles. Global prevalence ranges widely, from 4.9% in Chinese women to 43% in octogenarians from Ireland [8]. The PolSenior study in Poland revealed hyperuricemia in 23.1% (95% CI: 21.8–24.4) of adults ≥65 years, with prevalence escalating with age: 30.5% in men and 33.7% in nonagenarians [8]. This age-related increase reflects declining renal function, polypharmacy (particularly diuretics), and accumulating comorbidities. Gout prevalence follows similar patterns, affecting approximately 1.5% of Australians, with much higher rates (>10%) in elderly men [10]. Indigenous populations, including New Zealand Maori (27.1% hyperuricemia prevalence), experience disproportionately high disease burdens [8].
Table 2: Hyperuricemia Epidemiology and Risk Factors
Region/Population | Prevalence | Key Risk Factors |
---|---|---|
Global general population | 4.9-27.1% | Purine-rich diet, fructose consumption, alcohol intake |
Older Polish adults (PolSenior study) | 23.1% | eGFR <60 mL/min/1.73 m² (OR=4.10), loop diuretics (OR=4.20), hydrochlorothiazide (OR=2.96), obesity (OR=1.75), heart failure (OR=1.70) |
Australians (gout specifically) | 1.5% overall (>10% elderly men) | Comorbidities: hypertension (74%), chronic kidney disease (71%), obesity (53%), diabetes (26%) |
High-risk ethnic groups | Maori: 27.1%, Okinawa: 24.4% | Genetic polymorphisms in urate transporters |
Hyperuricemia and gout impose substantial health and economic burdens. Beyond painful arthritis, gout associates with functional disability, work absence, and diminished quality of life [10]. The disease demonstrates strong comorbidity clustering: Australian data indicate 74% of gout patients have hypertension, 71% chronic kidney disease, 53% obesity, and 26% diabetes [10]. These associations reflect shared pathophysiological pathways (e.g., insulin resistance, renal dysfunction) and medication effects (e.g., diuretics elevating serum urate) [8] [10]. Hyperuricemia independently predicts cardiovascular mortality, with proposed mechanisms including endothelial dysfunction from reduced nitric oxide bioavailability, vascular smooth muscle proliferation, and pro-inflammatory effects of urate crystals [8].
Allopurinol remains fundamental to hyperuricemia management worldwide due to its efficacy, low cost, and inclusion on the World Health Organization's List of Essential Medicines [3]. Treatment aims for serum urate targets (<6.0 mg/dL for gout; <5.0 mg/dL for tophaceous gout) facilitate crystal dissolution and prevent flares [2] [10]. However, significant management gaps persist. Polish data indicate only 46.7% of men and 53.3% of women receiving allopurinol achieve therapeutic targets [8]. Underdosing is common, with many patients maintained on subtherapeutic 300 mg/day doses regardless of serum urate levels [1] [10]. Optimizing dosing through gradual up-titration guided by serial serum urate measurements is essential for effective long-term management [1] [10].
Accessibility challenges persist in resource-limited settings despite allopurinol's generic status. Febuxostat, an alternative xanthine oxidase inhibitor, offers advantages in severe renal impairment but remains cost-prohibitive in many regions [10]. Future strategies require addressing both pharmacological management and modifiable risk factors—particularly obesity, diet, and diuretic use—while ensuring equitable access to urate-lowering therapies worldwide [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7